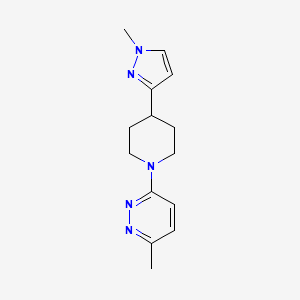3-methyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridazine
CAS No.: 2034285-88-4
Cat. No.: VC4508396
Molecular Formula: C14H19N5
Molecular Weight: 257.341
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034285-88-4 |
|---|---|
| Molecular Formula | C14H19N5 |
| Molecular Weight | 257.341 |
| IUPAC Name | 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine |
| Standard InChI | InChI=1S/C14H19N5/c1-11-3-4-14(16-15-11)19-9-5-12(6-10-19)13-7-8-18(2)17-13/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
| Standard InChI Key | GEQMWXVSYNRBTL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₄H₁₉N₅, with a molecular weight of 257.341 g/mol. Its IUPAC name, 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine, reflects the pyridazine backbone substituted at the 3- and 6-positions (Table 1).
Table 1: Molecular Properties of 3-Methyl-6-(4-(1-Methyl-1H-Pyrazol-3-yl)Piperidin-1-yl)Pyridazine
| Property | Value |
|---|---|
| CAS Number | 2034285-88-4 |
| Molecular Formula | C₁₄H₁₉N₅ |
| Molecular Weight | 257.341 g/mol |
| IUPAC Name | 3-methyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyridazine |
| SMILES | CC1=NN=C(C=C1)N2CCC(CC2)C3=NN(C=C3)C |
Structural Features
The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is substituted with a methyl group at position 3 and a piperidine ring at position 6. The piperidine moiety is further functionalized with a 1-methylpyrazole group, introducing additional hydrogen-bonding and π-π stacking capabilities . Computational models suggest that the methylpyrazole group enhances binding affinity to enzymatic targets by participating in hydrophobic interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step heterocyclic reactions (Figure 1):
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds .
-
Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the piperidine ring .
-
Pyridazine Core Assembly: Cyclization via diazotization and coupling reactions .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine + Pentane-2,4-dione | 60–70 |
| Piperidine Attachment | K₂CO₃, DMF, 80°C | 50–65 |
| Pyridazine Cyclization | H₂SO₄, HNO₃, 0–5°C | 40–55 |
Challenges in Synthesis
-
Regioselectivity: Controlling the position of substituents on the pyridazine ring requires precise stoichiometry .
-
Purification: Column chromatography is often needed due to byproduct formation during cyclization.
Structural and Spectroscopic Analysis
NMR and IR Characterization
-
¹H NMR: Peaks at δ 2.31 ppm (methyl group on pyrazole) and δ 3.82 ppm (piperidine protons) .
-
¹³C NMR: Signals at δ 152.1 ppm (pyridazine C-6) and δ 121.7 ppm (pyrazole C-3) .
-
IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 2900 cm⁻¹ (C-H aliphatic) .
X-ray Crystallography
Crystal structures of analogous compounds (e.g., tris(4-methyl-1H-pyrazol-1-yl)methane) reveal dihedral angles of 79–86° between aromatic rings, suggesting a non-planar conformation that may enhance target binding .
| Target | Activity (IC₅₀) | Model System |
|---|---|---|
| MET Kinase | 39 nM | HGF-induced phosphorylation assay |
| GlyT1 | 1.8 nM | Rat cortical neurons |
| HepG2 Cell Viability | 20% at 10 µM | In vitro cytotoxicity |
Pharmacokinetics and Toxicity
ADME Properties
-
Solubility: Low aqueous solubility (log P = 2.1).
-
Plasma Exposure: Moderate bioavailability (45% in rat models) .
-
Blood-Brain Barrier Penetration: Kₚ = 0.68, indicating moderate CNS access .
Toxicity Concerns
-
hERG Inhibition: No significant activity at 10 µM, reducing cardiac liability .
-
CYP3A4 Interaction: Minimal time-dependent inhibition, favorable for drug combinations .
Applications in Drug Discovery
Lead Optimization
-
Hybrid Analogues: Combining pyridazine cores with triazolopyridine moieties improves potency and solubility .
-
Structure-Activity Relationships (SAR): Methyl substitution at pyrazole C-5 enhances MET affinity by 3-fold .
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume